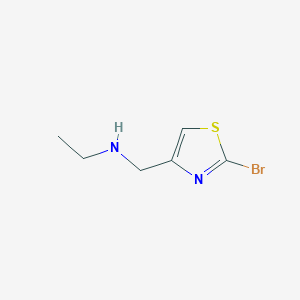
N-((2-bromothiazol-4-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-bromothiazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position of the thiazole ring and an ethanamine group attached to the fourth position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)ethanamine typically involves the bromination of a thiazole precursor followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromothiazole. This intermediate is then reacted with formaldehyde and ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-((2-aminothiazol-4-yl)methyl)ethanamine, N-((2-thiolthiazol-4-yl)methyl)ethanamine, etc.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or the ethanamine group.
Scientific Research Applications
N-((2-bromothiazol-4-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the thiazole ring can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethanamine group can also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2-Bromothiazol-4-yl)methanol hydrochloride: Similar structure but with a hydroxyl group instead of an ethanamine group.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a thiazole ring.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)ethanamine is unique due to the combination of the bromothiazole moiety and the ethanamine group. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethanamine group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C6H9BrN2S |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C6H9BrN2S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3 |
InChI Key |
AFHPMRGYLGFCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CSC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















